
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an anthranilic acid core, which is further modified by the addition of a p-bromophenylsulfonyl group and a hydrazinooxalyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- typically involves multiple steps, starting with the preparation of anthranilic acid. Anthranilic acid can be synthesized from phthalic anhydride through a series of reactions including ammonolysis and hydrolysis For instance, the sulfonylation reaction can be carried out using p-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and hydrazino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- has diverse applications in scientific research:
作用機序
The mechanism of action of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Anthranilic acid: The parent compound, which lacks the p-bromophenylsulfonyl and hydrazinooxalyl modifications.
Sulfanilic acid: Another aminobenzoic acid derivative with a sulfonyl group but different substituents.
Benzoic acid derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
72117-56-7 |
|---|---|
分子式 |
C15H12BrN3O6S |
分子量 |
442.2 g/mol |
IUPAC名 |
2-[[2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12BrN3O6S/c16-9-5-7-10(8-6-9)26(24,25)19-18-14(21)13(20)17-12-4-2-1-3-11(12)15(22)23/h1-8,19H,(H,17,20)(H,18,21)(H,22,23) |
InChIキー |
PUYITLRNFXPNEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
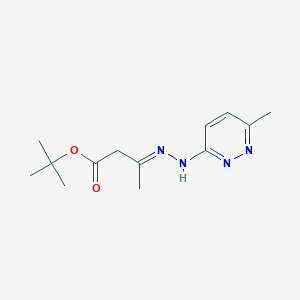
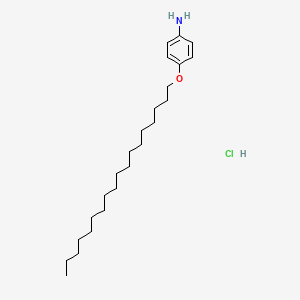
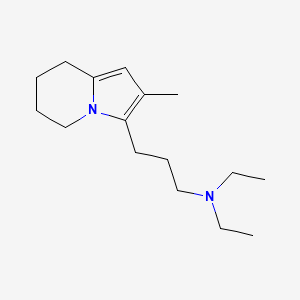
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
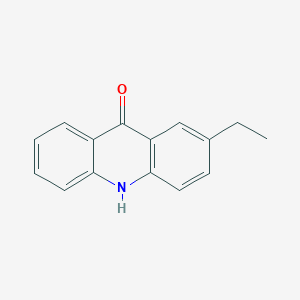
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

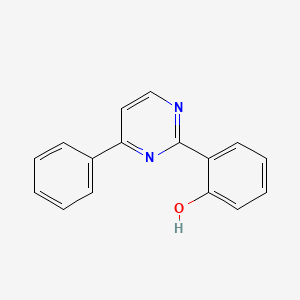
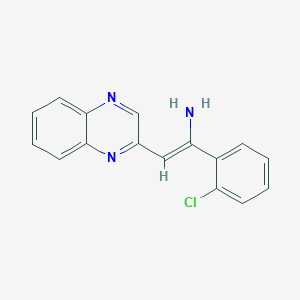
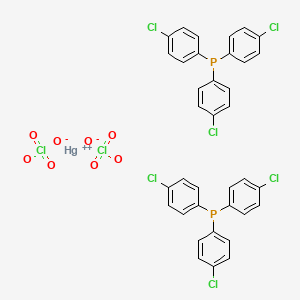
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
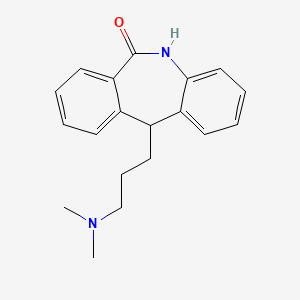
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
